molecular formula C₁₃H₁₆D₃NO₂ B1151209 3-sec-Amylphenyl N-Methylcarbamate-d3

3-sec-Amylphenyl N-Methylcarbamate-d3

Cat. No.: B1151209
M. Wt: 224.31
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Description

Chemical Background and Historical Context of Carbamate Pesticides

Carbamate pesticides emerged as a revolutionary class of agrochemicals following the 1930s synthesis of aliphatic carbamic acid esters. These compounds share structural homology with physostigmine, a naturally occurring carbamate alkaloid from Physostigma venenosum, but were engineered for enhanced insecticidal activity through strategic modifications:

  • Core structure : All carbamates contain the R-O-C(=O)-NR1R2 functional group, enabling acetylcholinesterase (AChE) inhibition.
  • Evolutionary milestones :
Development Phase Key Innovations
1930–1940s Aliphatic carbamates as fungicides
1950s Aromatic derivatives (e.g., carbaryl) for insect control
1960–1970s Systemic carbamates like aldicarb for soil applications

The parent compound 3-sec-Amylphenyl N-Methylcarbamate (CAS 2282-34-0) belongs to the second-generation carbamates, featuring a branched pentyl substituent that enhances lipid solubility and target-site penetration. Its deuterated analog maintains identical pesticidal activity while serving as an internal standard for residue analysis.

Role of Deuterated Compounds in Modern Analytical Chemistry

Deuterium-labeled analogs address critical challenges in quantitative mass spectrometry:

  • Ionization suppression mitigation : Co-eluting matrix components alter ionization efficiency. Deuterated internal standards (d3-IS) experience nearly identical suppression effects as analytes, enabling accurate correction.
  • Chromatographic fidelity : Optimal d3-IS exhibit ≤0.1 min retention time shift relative to native compounds, ensuring peak alignment despite high-resolution separations.
  • Cross-contamination detection : Natural abundance of 13C isotopes (1.1%) creates M+1 signals. Deuterium’s 0.015% natural abundance allows unambiguous detection of contamination when using d3-IS.

For this compound, the 3 Da mass shift (m/z 224.31 vs. 221.27) provides sufficient resolution even on quadrupole instruments, as demonstrated in multi-residue pesticide screens.

Significance of Isotopic Labeling in Metabolic Studies

Stable isotope labeling transforms metabolic flux analysis by enabling:

  • Pathway discrimination : Deuterium incorporation into specific positions traces biotransformation routes. For example, 2H at the methyl group distinguishes oxidative N-demethylation from hydrolytic degradation.
  • Quantitative proteomics : Heavy isotope tags permit absolute quantification of AChE adducts formed during carbamate exposure.
  • Environmental fate tracking : 2H-labeled carbamates differentiate applied pesticides from background contaminants in soil/water systems.

Recent applications of this compound include:

  • Isotope dilution assays for regulatory compliance monitoring in EU food imports.
  • Tracer studies quantifying photodegradation kinetics in aqueous systems (t1/2 = 48 h under UV-C).
  • Metabolite identification via high-resolution MS/MS fragmentation matching between labeled and native species.

This compound exemplifies how strategic isotopic labeling advances both analytical precision and mechanistic understanding of pesticide behavior in biological/environmental systems.

Properties

Molecular Formula

C₁₃H₁₆D₃NO₂

Molecular Weight

224.31

Synonyms

3-(1-Methylbutyl)phenol 1-(N-Methylcarbamate)-d3;  Methylcarbamic Acid m-(1-Methylbutyl)phenyl Ester-d3;  Chevron RE 5353-d3;  ENT 27,127-d3;  OMS 227-d3;  Ortho 5,353-d3;  RE 5353-d3;  m-(1-Methylbutyl)phenyl Methylcarbamate-d3;  m-sec-Amylphenyl N-Methyl C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 3-sec-Amylphenyl N-Methylcarbamate-d3 and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Phenyl Ring) Key Applications/Notes Reference
This compound N/A C₁₃H₁₇D₃NO₂ ~237.3* 3-sec-amyl, deuterated Isotopic standard in analytical chemistry N/A
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 C₈H₉NO₃ 167.16 3-hydroxyl Intermediate in agrochemical synthesis
3-Tolyl-N-methylcarbamate 1129-41-5 C₉H₁₁NO₂ 165.19 3-methyl Pesticide formulations
Ethyl N-(3-chloro-4-methylphenyl)carbamate N/A C₁₀H₁₂ClNO₂ 213.66 3-chloro, 4-methyl Not specified (NIST reference)
3-Ethylphenyl acetyl(methyl)carbamate 2012-55-7 C₁₂H₁₅NO₃ 221.25 3-ethyl, acetylated Pharmaceutical intermediate

*Estimated based on non-deuterated analog.

Key Observations:

  • Deuterium Substitution: Unlike non-deuterated analogs, the d3 isotopologue is tailored for analytical precision, offering distinct MS fragmentation patterns and reduced background noise .
  • Substituent Effects: The sec-amyl group confers higher lipophilicity (logP >3) compared to methyl (logP ~2.1 in 3-Tolyl-N-methylcarbamate) or hydroxyl (logP ~1.5 in Methyl (3-hydroxyphenyl)-carbamate), enhancing membrane permeability .

Preparation Methods

Deuterated Carbamate Formation via Isocyanate Route

The primary method for synthesizing carbamate derivatives involves the reaction of a phenolic compound with an isocyanate. For the deuterated variant, deuterated methyl isocyanate (CD₃NCO) is employed to introduce the labeled methyl group ():

3-sec-Amylphenol + CD₃NCO3-sec-Amylphenyl N-Methylcarbamate-d3\text{3-sec-Amylphenol + CD₃NCO} \rightarrow \text{this compound}

Key Steps:

  • Preparation of 3-sec-Amylphenol :

    • The phenolic precursor is synthesized via Friedel-Crafts alkylation of phenol with 2-pentanol in the presence of a Lewis acid catalyst (e.g., AlCl₃) ().

    • Purification by fractional distillation yields >95% purity ().

  • Reaction with Deuterated Methyl Isocyanate :

    • The phenol is reacted with CD₃NCO under anhydrous conditions at 50–60°C for 6–8 hours ().

    • Solvents such as toluene or dichloromethane are used to facilitate the reaction ().

  • Workup and Isolation :

    • The crude product is washed with aqueous sodium bicarbonate to remove unreacted isocyanate.

    • Column chromatography (silica gel, hexane/ethyl acetate) isolates the deuterated carbamate ().

Challenges:

  • Isocyanate Handling : CD₃NCO is moisture-sensitive and requires inert atmosphere conditions ().

  • Isotopic Purity : Competing reactions with non-deuterated reagents may reduce deuterium incorporation, necessitating rigorous drying of reactants ().

Alternative Route: Deuterated Methylation of Carbamic Acid

An alternative approach involves the reaction of 3-sec-Amylphenyl carbamic acid with deuterated iodomethane (CD₃I) ():

3-sec-Amylphenyl carbamic acid + CD₃I3-sec-Amylphenyl N-Methylcarbamate-d3 + HI\text{3-sec-Amylphenyl carbamic acid + CD₃I} \rightarrow \text{this compound + HI}

Optimization Parameters:

  • Base Selection : Potassium carbonate or triethylamine enhances nucleophilic substitution efficiency ().

  • Solvent System : Acetonitrile or DMF at 70–80°C for 12 hours ().

Advantages:

  • Avoids the use of toxic isocyanates.

  • Higher functional group tolerance compared to the isocyanate route ().

Characterization and Quality Control

Spectroscopic Analysis

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): Absence of signals at δ 2.8–3.0 ppm (N-CH₃) confirms deuterium incorporation ().

    • ¹³C NMR : A singlet at δ 32.5 ppm corresponds to the N-CD₃ group ().

  • Mass Spectrometry :

    • HRMS (ESI+) : m/z calcd. for C₁₃H₁₆D₃NO₂ [M+H]⁺: 224.16 ; observed: 224.16 ().

Isotopic Purity Assessment

Deuterium enrichment is quantified using LC-MS/MS or Isotope Ratio Mass Spectrometry (IRMS) , with typical isotopic purity exceeding 98% ().

Industrial and Regulatory Considerations

Scalability Challenges

  • Cost of Deuterated Reagents : CD₃I and CD₃NCO are expensive, limiting large-scale production ().

  • Regulatory Compliance : The compound is classified as a toxic solid under GHS (H300, H311) and requires controlled handling ().

Applications in Research

The deuterated carbamate serves as an internal standard in:

  • Pesticide Residue Analysis : Quantification of non-deuterated analogs in environmental samples ().

  • Metabolic Tracing : Studying carbamate metabolism in vivo using deuterium labeling ( ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-sec-Amylphenyl N-Methylcarbamate-d3, and how does deuteration influence reaction conditions?

  • Methodological Answer : The synthesis of carbamate derivatives typically involves coupling a phenolic substrate with a methylisocyanate precursor. For deuterated analogs like this compound, deuterated methylisocyanate (CD₃NCO) or isotopic exchange post-synthesis can be employed. Reaction conditions must be optimized to minimize deuterium loss, such as using anhydrous solvents and inert atmospheres . Kinetic isotope effects (KIEs) may alter reaction rates, requiring extended reaction times or adjusted temperatures compared to non-deuterated analogs.

Q. What analytical techniques are most effective for characterizing the purity and isotopic enrichment of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming isotopic enrichment (e.g., d3 labeling). Nuclear magnetic resonance (NMR) spectroscopy, particularly ²H-NMR, can validate deuterium incorporation at specific positions. For purity assessment, reversed-phase HPLC with UV detection (e.g., 254 nm) is recommended, using deuterated solvents to avoid signal interference .

Q. How should this compound be stored to ensure stability, and what degradation products are likely under suboptimal conditions?

  • Methodological Answer : Store the compound in airtight, amber vials at –20°C under nitrogen to prevent hydrolysis or oxidation. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways. Common degradation products include 3-sec-amylphenol-d3 and methylamine-d3, identifiable via LC-MS/MS .

Advanced Research Questions

Q. How do deuterium isotope effects influence the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound compared to its non-deuterated analog?

  • Methodological Answer : Deuteration can enhance metabolic stability by slowing cytochrome P450-mediated oxidation (e.g., C–D bond cleavage). Conduct comparative PK/PD studies in rodent models, measuring plasma half-life (t₁/₂) and area under the curve (AUC). Use tandem mass spectrometry to track deuterium retention in metabolites .

Q. What computational strategies are recommended to model the binding interactions of this compound with acetylcholinesterase (AChE)?

  • Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using AChE crystal structures (PDB: 1ACJ). Compare binding energies (ΔG) of deuterated vs. non-deuterated forms. Molecular dynamics (MD) simulations (100 ns) can assess conformational stability, focusing on hydrogen-bonding networks perturbed by deuterium .

Q. How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may arise from differences in metabolic activation (e.g., liver S9 fractions vs. whole-organism metabolism). Conduct interspecies comparisons (e.g., rat vs. human hepatocytes) and use pathway enrichment analysis (KEGG/GO) to identify divergent toxicity mechanisms. Validate findings with orthogonal assays (e.g., Ames test + transcriptomics) .

Q. What experimental designs are optimal for studying the environmental fate of this compound in soil and aquatic systems?

  • Methodological Answer : Use ¹⁴C-labeled analogs in microcosm studies to track mineralization (CO₂ evolution) and bound residues. Analyze soil/water matrices via LC-QTOF-MS for non-target screening of transformation products. Assess deuterium retention ratios to distinguish biotic vs. abiotic degradation .

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